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Compound of Interest

Compound Name: 4-Chloroisoquinolin-7-ol
CAS No.: 1888902-20-2
Cat. No.: B2908745

Get Quote

CAS No: 1888902-20-2 Molecular Formula: C

H

CINO Class: Halogenated Isoquinoline / HIF-PH Inhibitor Scaffold[1]

Part 1: Executive Summary & Core Directive

4-Chloroisoquinolin-7-ol is a privileged heterocyclic scaffold primarily utilized in the
development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and kinase
inhibitors. While rarely used as a standalone monotherapy, it serves as a critical "Lead Series
Intermediate” in medicinal chemistry.

Its biological significance stems from two structural features:

e The 7-Hydroxyisoquinoline Core: A bidentate chelator that mimics the 2-oxoglutarate (2-OG)
co-substrate, allowing it to bind to the catalytic iron center of metalloenzymes (specifically
PHD1, PHD2, and PHD3).
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e The 4-Chloro Substituent: A strategic modification that blocks metabolic oxidation at the
reactive C4 position, modulates lipophilicity (logP), and serves as a synthetic handle for
cross-coupling reactions to access hydrophobic pockets within enzyme active sites.

This guide details the mechanism of action, structure-activity relationships (SAR), and
validation protocols for researchers utilizing this scaffold.

Part 2: Mechanism of Action (HIF-1 Stabilization)[2]

The primary biological activity of 4-Chloroisoquinolin-7-ol derivatives is the inhibition of the
PHD (Prolyl Hydroxylase Domain) enzymes. Under normal oxygen levels (normoxia), PHD
enzymes hydroxylate HIF-1

, marking it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent
proteasomal degradation.[2]

The Chelating Mechanism

4-Chloroisoquinolin-7-ol acts as a competitive antagonist to 2-oxoglutarate.

e Binding: The isoquinoline nitrogen and the 7-hydroxyl group form a bidentate coordination
complex with the active site Fe(ll) ion.

» Displacement: This binding displaces 2-oxoglutarate, preventing the transfer of oxygen to the
proline residues (Pro402/Pro564) on HIF-1

e Result: HIF-1
is stabilized, translocates to the nucleus, dimerizes with HIF-1
, and initiates the transcription of erythropoietin (EPO) and VEGF.

Signaling Pathway Diagram

The following diagram illustrates the intervention point of 4-Chloroisoquinolin-7-ol within the
hypoxia signaling cascade.
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Caption: Mechanism of HIF-1

stabilization via competitive inhibition of the PHD enzyme by 4-Chloroisoquinolin-7-ol.

Part 3: Structure-Activity Relationship (SAR)[4]

The biological potency of this scaffold relies on specific structural attributes.
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Position

Substituent

Biological Function

-OH (Hydroxyl)

Critical. Acts as a hydrogen
bond donor/acceptor. Essential
for chelating the active site
metal. Methylation (-OMe) at

this position abolishes activity.

N-2

Isoquinoline Nitrogen

Critical. Provides the second
point of coordination to the

Fe(ll) center.

C-4

-Cl (Chlorine)

Modulatory.1. Metabolic Block:
Prevents
hydroxylation/oxidation at the
electron-rich C4 position.2.
Lipophilicity: Increases logP
(~2.5), enhancing membrane
permeability compared to the
parent isoquinolin-7-0l.3. Steric
Fill: Occupies small
hydrophobic pockets in the
PHD active site.

C-3

-H (Unsubstituted)

Often substituted with
carboxamides in clinical drugs
(e.g., Roxadustat) to engage
Arg383. The 4-Cl scaffold
allows for C3 functionalization

via lithiation strategies.

Comparative Potency Data (Representative)

Data derived from SAR studies of 7-hydroxyisoquinoline congeners in PHD2 assays.
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. Cellular Activity
Compound Variant IC50 (PHD2) o Notes
(HIF Stabilization)

Rapidly metabolized,;

Isoquinolin-7-ol > 50 uM Negligible o
weak binding.
4-Chloroisoquinolin-7- Lead scaffold. Good
2-10uM Moderate N )
ol stability; valid probe.
Clinical Standard ) Contains C3-amide
<0.1uM High , . ,
(Roxadustat) side chain extension.

Part 4: Experimental Protocols

To validate the biological activity of 4-Chloroisoquinolin-7-ol or its derivatives, the following
two-tiered assay system is recommended.

Protocol A: Fluorescence Polarization (FP) Binding
Assay (Biochemical)

Objective: Determine the binding affinity (Ki) of the molecule to the PHD2 catalytic domain.
o Reagents: Recombinant PHD2 catalytic domain (10 nM), Fluorescein-labeled HIF-1

peptide (probe), and Iron(ll) sulfate (10 pM).

o Buffer: 50 mM HEPES (pH 7.5), 50 mM NacCl, 0.01% Tween-20.

e Procedure:

o

Dissolve 4-Chloroisoquinolin-7-ol in DMSO (10 mM stock).

o

Prepare serial dilutions (0.1 nM to 100 uM) in assay buffer.

[¢]

Incubate compound with PHD2 enzyme for 15 minutes at Room Temperature (RT).

Add the Fluorescein-HIF probe and incubate for 30 minutes.

[e]

o

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).
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o Interpretation: A decrease in polarization indicates displacement of the probe by the
inhibitor.

Protocol B: Cellular HIF-1 Stabilization Assay (Western
Blot)

Objective: Confirm cell permeability and functional target engagement.
e Cell Line: Hep3B (Human Hepatoma) or HeLa cells.
e Treatment:

o Seed cells at

cells/well in 6-well plates.

o Treat with 4-Chloroisoquinolin-7-ol (10, 30, 100 uM) for 6 hours.
o Positive Control: Dimethyloxalylglycine (DMOG) or Cobalt Chloride (
).

o Negative Control: DMSO vehicle (0.1%).
» Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors.
¢ Immunoblotting:

o Separate proteins via SDS-PAGE (8% gel).

o Transfer to PVDF membrane.

o Probe with Anti-HIF-1

antibody (1:1000) and Anti-

-Actin (Loading control).

e Result: A band at ~120 kDa indicates stabilized HIF-1
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Part 5: Synthetic Utility & Workflow

For drug development professionals, this molecule is often a starting point. The 4-chloro group
allows for rapid library expansion via palladium-catalyzed cross-coupling.
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Caption: Synthetic workflow for converting the 4-chloro scaffold into high-potency 4-aryl
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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